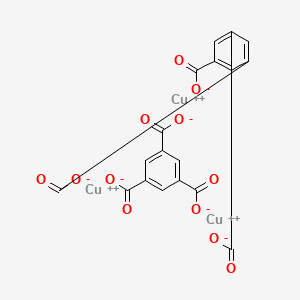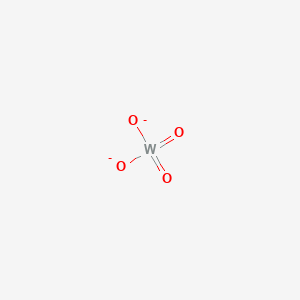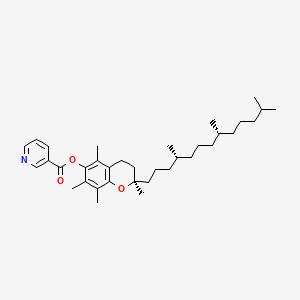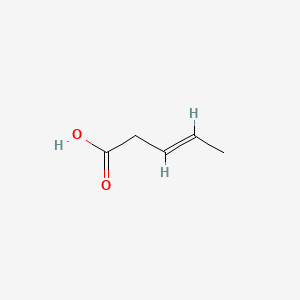
Cu-BTC
Vue d'ensemble
Description
Synthesis Analysis
Cu-BTC can be synthesized using a solvothermal method . In one study, a series of isostructural mixed-metal metal–organic frameworks (MM-MOFs) of 1,3,5-benzenetricarboxylate (BTC), M-Cu-BTC, where M = Zn 2+, Ni 2+, Co 2+, and Fe 2+ were synthesized using the post-synthetic exchange (PSE) method with metal ions .
Molecular Structure Analysis
The structure of MOFs can be controlled effectively to achieve appropriate geometric size and specific chemical functionality by varying the types of organic ligands and metal ions . The cage system of the framework can be exploited to enhance adsorption of small gases .
Chemical Reactions Analysis
Cu-BTC has been shown to be an efficient heterogeneous catalyst for the generation of 1,8-dioxo-octa-hydro xanthene derivatives, which are valuable synthetic targets for the pharmaceutical industry . The Cu-BTC used to catalyze the reaction under continuous flow was confirmed to be stable throughout this process .
Applications De Recherche Scientifique
Low-Temperature Denitration
Cu-BTC has been successfully synthesized and applied to SCR low-temperature denitration. The catalyst showed high NO removal rate (as high as 78.34%) and good stability under the condition of SO2. The molar ratio of substrate (Cu (NO3)2 ·3H2O) to ligand (1,3,5-trimellitic acid) was 1:1, synthesis time was 12 h, temperature was 120 °C and the Cu-BTC had the best structure, contained less impurity Cu2O and CuO and had high purity .
Growth and Functionality Enhancement
Bimetallic solutions play a vital role in the growth and functionality of Cu-BTC metal–organic frameworks (MOFs). The effect of Ag+, Ca2+, Mn2+, Co2+, and Zn2+ on the growth of Cu-BTC was studied by fabricating M-Cu-BTC MOFs at room temperature using bimetallic M-Cu solutions .
CO2 Capture
Cu-BTC has found numerous applications in CO2 capture. It is among the most studied metal–organic frameworks (MOFs), in which dimeric Cu2+ units are bridged by benzene-1,3,5-tricarboxylate (BTC) linkers .
Air Purification
Another significant application of Cu-BTC is in air purification. Its unique structure and properties make it an effective material for this purpose .
Photocatalysis
Cu-BTC is also used in photocatalysis. Its unique structure and properties make it an effective material for this purpose .
Catalysis
Cu-BTC is widely used in catalysis. Its unique structure and properties make it an effective material for this purpose .
Each of these applications leverages the unique properties of Cu-BTC, including its structure, type, morphology, and composition. These properties directly affect the performance of Cu-BTC in these applications .
Mécanisme D'action
Target of Action
Cu-BTC, also known as HKUST-1, is a type of Metal-Organic Framework (MOF) that consists of Cu^2+ ions coordinated to 1,3,5-benzenetricarboxylate (BTC) linkers . The primary targets of Cu-BTC are the Cu^2+ ions of the copper paddlewheel units in the MOF . These Cu^2+ ions play a crucial role in the adsorption and catalytic processes that Cu-BTC is often used for .
Mode of Action
The interaction of Cu-BTC with its targets involves the adsorption of molecules onto the Cu^2+ ions of the copper paddlewheel units . For example, in the case of hydrogen adsorption, the H2 molecules initially bind onto the Cu^2+ ions . Similarly, for CO2 adsorption, more adsorption sites including unsaturated metal centers and N atoms contribute to an increased CO2 adsorption capacity .
Biochemical Pathways
Cu-BTC affects several biochemical pathways, primarily related to gas adsorption and catalysis. For instance, it has been used for the adsorption of CO2 and H2 . The adsorption of these gases onto Cu-BTC can lead to various downstream effects, such as the conversion of CO2 into value-added carbon compounds .
Pharmacokinetics
The specific surface area, pore volume, and the presence of adsorption sites including unsaturated metal centers and N atoms can impact the adsorption capacity of Cu-BTC .
Result of Action
The molecular and cellular effects of Cu-BTC’s action primarily involve the adsorption of gases and their subsequent conversion or removal. For instance, Cu-BTC has been shown to have a high NO removal rate and good stability under the condition of SO2 . Moreover, the CO2 adsorption capacity of Cu-BTC increased significantly due to more adsorption sites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cu-BTC. For example, the CO2 adsorption capacity of Cu-BTC can be enhanced at room temperature . Additionally, the synthesis conditions, such as temperature, molar ratio, and time, can influence the structure and, consequently, the adsorption properties of Cu-BTC .
Safety and Hazards
Orientations Futures
The design of hetero-bimetallic MOFs with considerably improved water resistance and extended applicability for environmental remediation processes is a promising future direction . Additionally, the development of higher-performance materials in applications such as filtration, gas storage, and flue gas scrubbing, among many others, is another potential future direction .
Propriétés
IUPAC Name |
tricopper;benzene-1,3,5-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H6O6.3Cu/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;/q;;3*+2/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSIKKRVQUQXEJ-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6Cu3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335583 | |
| Record name | Copper(2+) 1,3,5-benzenetricarboxylate (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cu-BTC | |
CAS RN |
309721-49-1, 51937-85-0 | |
| Record name | Copper(2+) 1,3,5-benzenetricarboxylate (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Benzenetricarboxylic acid, copper(2+) salt (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Benzenetricarboxylic acid, copper salt (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol](/img/structure/B3426329.png)
![3-[3-(4-Chloro-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3426331.png)


